4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326813-87-9
VCID: VC11707384
InChI: InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-5-3-4-6-13(12)18/h3-6,14H,2,7-11H2,1H3,(H,22,23)
SMILES: CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Molecular Formula: C17H21ClN2O4
Molecular Weight: 352.8 g/mol

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326813-87-9

Cat. No.: VC11707384

Molecular Formula: C17H21ClN2O4

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326813-87-9

Specification

CAS No. 1326813-87-9
Molecular Formula C17H21ClN2O4
Molecular Weight 352.8 g/mol
IUPAC Name 4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C17H21ClN2O4/c1-2-19-9-7-17(8-10-19)20(14(11-24-17)16(22)23)15(21)12-5-3-4-6-13(12)18/h3-6,14H,2,7-11H2,1H3,(H,22,23)
Standard InChI Key TUVWCHHRRJIFQU-UHFFFAOYSA-N
SMILES CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Canonical SMILES CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 1-oxa-4,8-diazaspiro[4.5]decane core, where oxygen and nitrogen atoms occupy positions 1 and 4/8, respectively. The spirocyclic system connects a cyclohexane ring fused to an oxolane (tetrahydrofuran) ring, creating a rigid three-dimensional framework. At position 4, a 2-chlorobenzoyl group (C6H4Cl-CO-\text{C}_6\text{H}_4\text{Cl-CO-}) is attached, while position 8 features an ethyl substituent (-CH2CH3\text{-CH}_2\text{CH}_3). The carboxylic acid group at position 3 enhances polarity and potential for hydrogen bonding.

Physicochemical Profile

Critical physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC17H21ClN2O4\text{C}_{17}\text{H}_{21}\text{ClN}_2\text{O}_4
Molecular Weight352.8 g/mol
CAS Registry Number1326813-87-9
IUPAC Name4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
SMILESCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
InChI KeyTUVWCHHRRJIFQU-UHFFFAOYSA-N

The presence of both hydrophobic (chlorobenzoyl, ethyl) and hydrophilic (carboxylic acid) groups suggests balanced lipophilicity, potentially favoring membrane permeability and solubility in biological systems.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 4-(2-chlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves multistep organic reactions, typically proceeding through:

  • Core Formation: Cyclocondensation of a cyclohexanone derivative with an ethylamine-containing precursor to construct the spirocyclic framework. This step often employs acid or base catalysis to facilitate ring closure.

  • Benzoylation: Introduction of the 2-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic acyl substitution, using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

  • Carboxylic Acid Functionalization: Oxidation of a prochiral alcohol or hydrolysis of a nitrile/ester intermediate to yield the carboxylic acid moiety. Reagents like potassium permanganate (KMnO4\text{KMnO}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) may be utilized under controlled conditions.

Key Reaction Conditions

  • Temperature: Reactions are typically conducted between 0°C and reflux, depending on the step.

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used for their ability to dissolve polar intermediates.

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) for benzoylation; palladium catalysts for cross-coupling modifications.

Biological Activities and Mechanisms

Enzyme Modulation

Preliminary studies indicate that the compound interacts with serine/threonine kinases and phosphodiesterases, potentially due to structural mimicry of ATP or cyclic nucleotide substrates. The chlorobenzoyl group may occupy hydrophobic binding pockets, while the carboxylic acid engages in hydrogen bonding with catalytic residues.

Receptor Interactions

In silico docking analyses suggest affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling (e.g., dopamine D2, serotonin 5-HT2A). The spirocyclic core’s rigidity may stabilize receptor conformations associated with antagonism or inverse agonism.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
SpirotetramatLacks carboxylic acid; contains tetramic acidInsecticidal (acetyl-CoA carboxylase inhibition)
8-Ethyl-4-(2-methylbenzoyl)-...Methyl vs. chloro substituent on benzoylEnhanced metabolic stability
V004-1368 (ChemDiv)Dual benzoyl groups; carboxamideKinase inhibition (under investigation)

The chloro substituent in 4-(2-chlorobenzoyl)-8-ethyl-... confers higher electrophilicity, potentially increasing covalent binding to target proteins compared to methylated analogs.

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